

# Application Notes: CBP/p300-IN-5 Treatment of LNCaP-FGC Cells

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## Compound of Interest

Compound Name: CBP/p300-IN-5

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## Introduction

The transcriptional co-activators CREB-binding protein (CBP) and p300 are highly homologous histone acetyltransferases (HATs) that play a crucial role in the regulation of gene expression.[1][2] In the context of prostate cancer, CBP and p300 are key co-activators of the androgen receptor (AR), a primary driver of prostate cancer progression.[3][4] By acetylating histones and other transcription factors, CBP/p300 facilitate the transcription of AR target genes, promoting cancer cell growth and survival.[5] Overexpression of CBP/p300 has been observed in prostate cancer and is associated with resistance to androgen deprivation therapy.[1][4] Consequently, the inhibition of CBP/p300 presents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms.

**CBP/p300-IN-5** is a potent and specific inhibitor of the histone acetyltransferase activity of CBP and p300. This document provides detailed application notes and protocols for the treatment of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP-FGC, with **CBP/p300-IN-5**.

## Mechanism of Action

**CBP/p300-IN-5** exerts its anti-cancer effects by inhibiting the HAT activity of CBP and p300. This inhibition leads to a downstream cascade of events, primarily centered around the suppression of androgen receptor (AR) signaling. Key mechanistic aspects include:

- **Inhibition of Histone Acetylation:** **CBP/p300-IN-5** directly inhibits the enzymatic activity of CBP/p300, leading to a reduction in the acetylation of histone proteins, such as H3K27.[6] This results in a more condensed chromatin structure, restricting the access of transcription factors to DNA.
- **Downregulation of AR and c-Myc Signaling:** The activity of the androgen receptor and the proto-oncogene c-Myc are highly dependent on CBP/p300 co-activation.[4] Inhibition of CBP/p300 by **CBP/p300-IN-5** leads to a decrease in the expression of AR and c-Myc target genes that are critical for prostate cancer cell proliferation and survival.[4]
- **Induction of Apoptosis:** By suppressing pro-survival signaling pathways, CBP/p300 inhibition can induce programmed cell death (apoptosis) in prostate cancer cells.[7]
- **Cell Cycle Arrest:** Inhibition of CBP/p300 has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[8]

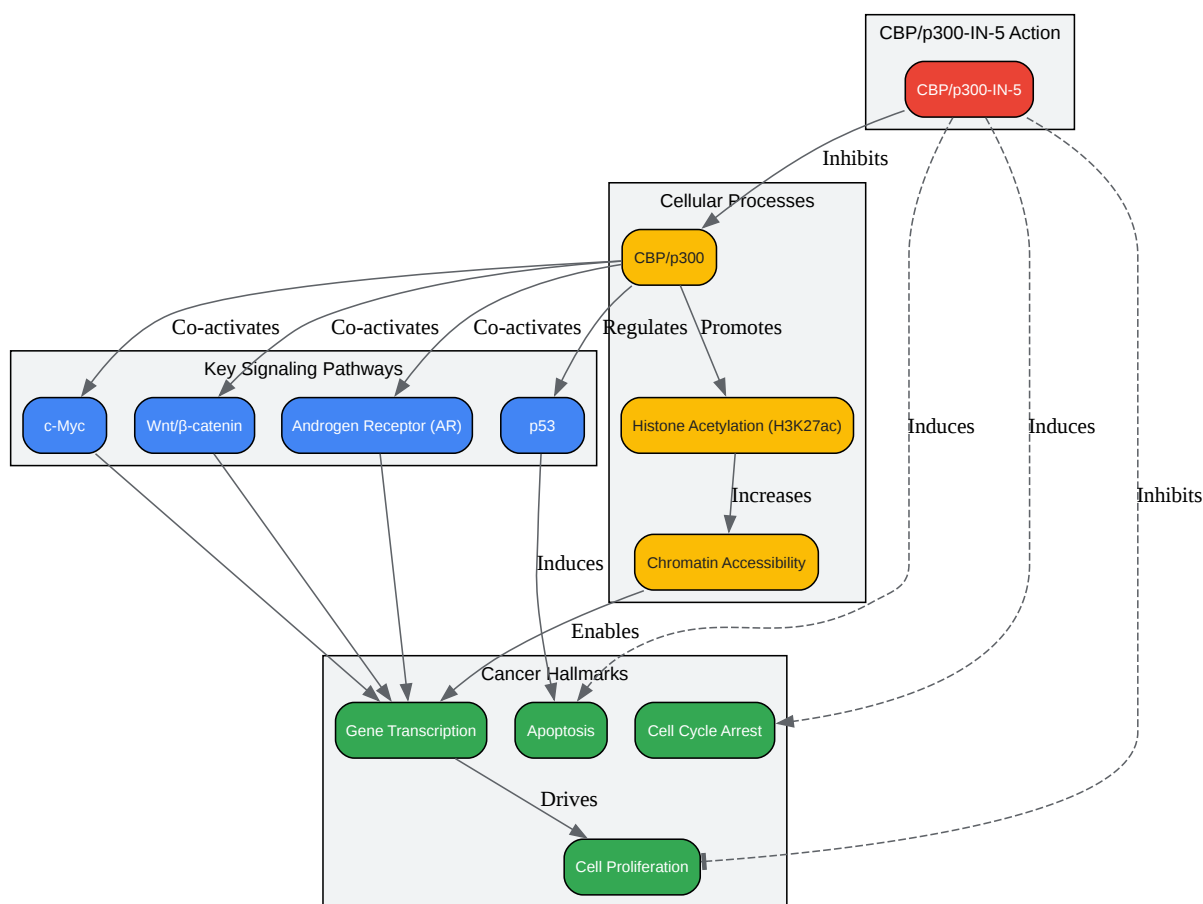
## Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of **CBP/p300-IN-5**.

Parameter	Cell Line	Value	Reference
IC <sub>50</sub> (Cell Proliferation)	LNCaP-FGC	14.8 nM	[6]
IC <sub>50</sub> (HAT activity)	-	18.8 nM	[6]
IC <sub>50</sub> (H3K27Ac)	PC-3	4.6 nM	[6]

## Signaling Pathways and Experimental Workflows

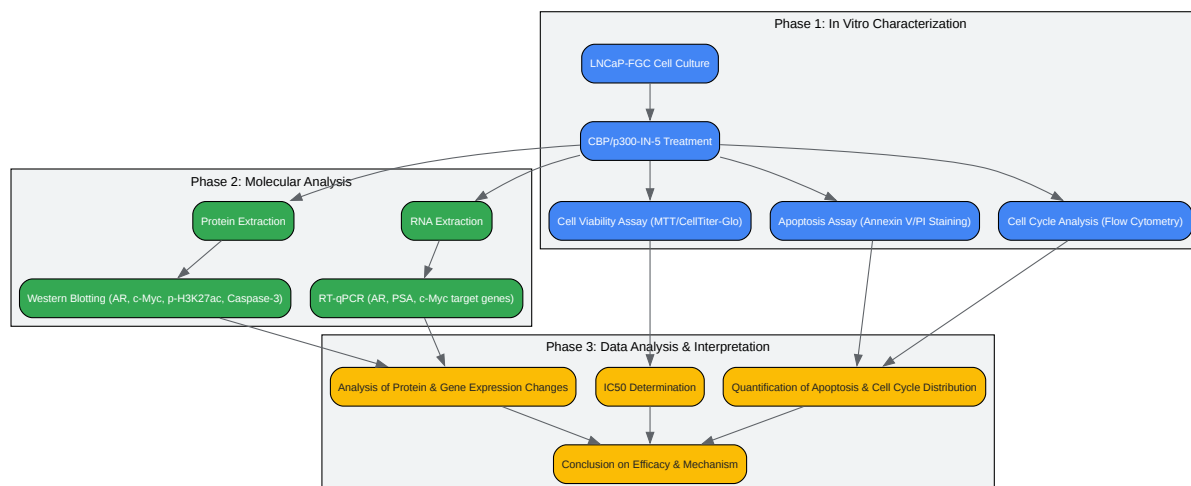
### CBP/p300 Signaling in Prostate Cancer



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Caption: Mechanism of **CBP/p300-IN-5** in LNCaP-FGC cells.

## Experimental Workflow for Evaluating CBP/p300-IN-5



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Caption: Workflow for testing **CBP/p300-IN-5** on LNCaP-FGC cells.

## Experimental Protocols

### LNCaP-FGC Cell Culture

Materials:

- LNCaP-FGC cells (ATCC® CRL-1740™)
- RPMI-1640 Medium (ATCC® 30-2001™)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

**Protocol:**

- Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
- Culture LNCaP-FGC cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- For subculturing, aspirate the medium and wash the cells once with PBS.
- Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete growth medium.
- Centrifuge the cell suspension at 150 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3 to 1:6.
- Change the medium every 2-3 days.

## Cell Viability Assay (MTT Assay)

**Materials:**

- LNCaP-FGC cells
- Complete growth medium
- **CBP/p300-IN-5**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

- Microplate reader

Protocol:

- Seed LNCaP-FGC cells in a 96-well plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of complete growth medium and incubate for 24 hours.
- Prepare serial dilutions of **CBP/p300-IN-5** in complete growth medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **CBP/p300-IN-5** dilutions (including a vehicle control).
- Incubate the plate for 72 hours at 37°C with 5% CO<sub>2</sub>.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours.
- Aspirate the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

- LNCaP-FGC cells
- 6-well plates
- **CBP/p300-IN-5**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed LNCaP-FGC cells in 6-well plates at a density of  $2 \times 10^5$  cells/well and incubate for 24 hours.
- Treat the cells with **CBP/p300-IN-5** at various concentrations (e.g., 1x, 5x, and 10x  $IC_{50}$ ) for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Cell Cycle Analysis

### Materials:

- LNCaP-FGC cells
- 6-well plates
- **CBP/p300-IN-5**
- PBS
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

**Protocol:**

- Seed and treat LNCaP-FGC cells as described in the apoptosis assay protocol for 24 or 48 hours.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

## Western Blotting

**Materials:**

- LNCaP-FGC cells
- **CBP/p300-IN-5**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AR, anti-c-Myc, anti-acetyl-H3K27, anti-cleaved Caspase-3, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies



- Chemiluminescent substrate
- Imaging system

#### Protocol:

- Seed LNCaP-FGC cells in 6-well plates and treat with **CBP/p300-IN-5** for 24-48 hours.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## RT-qPCR

#### Materials:

- LNCaP-FGC cells
- **CBP/p300-IN-5**
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- qPCR instrument

- Primers for target genes (e.g., AR, KLK3 (PSA), MYC target genes) and a housekeeping gene (e.g., GAPDH)

Protocol:

- Seed and treat LNCaP-FGC cells as described for Western blotting.
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using SYBR Green Master Mix and gene-specific primers.
- Analyze the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene.

## Conclusion

**CBP/p300-IN-5** is a highly potent inhibitor of CBP/p300 with significant anti-proliferative effects on LNCaP-FGC prostate cancer cells. The provided protocols offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of **CBP/p300-IN-5** and other CBP/p300 inhibitors in prostate cancer models. The data suggests that targeting the CBP/p300 axis is a viable therapeutic strategy for androgen-sensitive prostate cancer.

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## References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [scholars.northwestern.edu](https://scholars.northwestern.edu) [[scholars.northwestern.edu](https://scholars.northwestern.edu)]
- 4. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]

- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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